molecular formula C14H20BNO5 B1456822 Methyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate CAS No. 2027496-50-8

Methyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate

Cat. No.: B1456822
CAS No.: 2027496-50-8
M. Wt: 293.13 g/mol
InChI Key: QMSMRWQJDYUHEC-UHFFFAOYSA-N
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Description

Methyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate (CAS: 2027496-50-8; molecular formula: C₁₄H₂₀BNO₅; molecular weight: 293.12 g/mol) is a boronic ester derivative featuring a pyridine core substituted with a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and an oxy-linked methyl acetate moiety. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds, particularly in pharmaceuticals and materials science.

The pyridine ring provides aromatic stability and directs regioselectivity during coupling reactions, while the pinacol boronate group serves as a key reactive site for palladium-catalyzed transformations. The methyl acetate substituent introduces polarity, enhancing solubility in organic solvents and modulating electronic effects for tailored reactivity. Storage recommendations (sealed, dry, 2–8°C) highlight its sensitivity to moisture and thermal degradation.

Properties

IUPAC Name

methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)10-6-7-11(16-8-10)19-9-12(17)18-5/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSMRWQJDYUHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate (CAS No. 2027496-50-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.

PropertyValue
Molecular FormulaC14H20BNO5
Molecular Weight293.12 g/mol
CAS Number2027496-50-8
PurityNot specified
Storage ConditionsSealed in dry conditions at 2-8°C

This compound features a boron-containing dioxaborolane moiety that is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing boron often exhibit antimicrobial properties. In a study on related boron compounds, it was found that certain derivatives displayed effective activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL . Given the structural similarities of this compound to these compounds, it is plausible that it may possess similar antimicrobial properties.

Anticancer Activity

In vitro studies have suggested that boron-containing compounds can inhibit cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells . The mechanism of action is thought to involve the inhibition of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis . Although specific data on this compound is limited, the presence of the dioxaborolane group suggests potential anticancer activity.

Case Studies

  • Study on Boron-Pleuromutilins : A study evaluated the efficacy of boron-containing pleuromutilins against Wolbachia-infected cells. The findings indicated promising results with EC50 values as low as 12 nM for certain derivatives . This highlights the potential for this compound in targeting bacterial infections associated with parasitic diseases.
  • Antiviral Properties : Another investigation focused on antiviral activities exhibited by boron-containing compounds against influenza viruses. The lead compound demonstrated significant reductions in viral loads in infected models . This suggests that this compound may also possess antiviral properties worth exploring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the pyridine-boronate core but differ in substituents, ester groups, or linker chemistry. Below is a comparative analysis:

Structural Analogues and Key Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Features Key Applications
Target Compound : Methyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate 2027496-50-8 C₁₄H₂₀BNO₅ 293.12 Oxy linker between pyridine and acetate Suzuki coupling; pharmaceutical intermediates
Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate 1428761-14-1 C₁₄H₂₀BNO₄ 281.13 Direct CH₂ linkage (no oxygen) Cross-coupling; lower polarity than target
Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate 1639958-04-5 C₁₅H₂₂BNO₄ 291.15 Ethyl ester group Enhanced lipophilicity for hydrophobic reaction systems
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine 893440-50-1 C₁₂H₁₉BN₂O₃ 250.11 Methoxy and amino groups Directed functionalization via amine reactivity
tert-Butyl 2-((3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)amino)acetate 1075249-37-4 C₁₈H₂₉BN₂O₄ 348.24 Boc-protected amino group Stabilized intermediates in peptide coupling

Reactivity and Electronic Effects

  • Ester Groups: Ethyl esters (e.g., 1639958-04-5) improve solubility in non-polar solvents, whereas methyl esters (target compound) balance reactivity and purification ease.
  • Substituent Effects : Electron-donating groups (e.g., methoxy in 893440-50-1) reduce boronate electrophilicity, slowing coupling kinetics but improving regioselectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate

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